N-(3-acetylphenyl)-2-chloro-5-(diethylsulfamoyl)benzamide
Description
N-(3-acetylphenyl)-2-chloro-5-(diethylsulfamoyl)benzamide: is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of an acetyl group attached to a phenyl ring, a chloro substituent, and a diethylsulfamoyl group. It is of interest in various fields of chemistry and pharmacology due to its unique structural features and potential biological activities.
Properties
IUPAC Name |
N-(3-acetylphenyl)-2-chloro-5-(diethylsulfamoyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O4S/c1-4-22(5-2)27(25,26)16-9-10-18(20)17(12-16)19(24)21-15-8-6-7-14(11-15)13(3)23/h6-12H,4-5H2,1-3H3,(H,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXAIAPCDTNRNEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)Cl)C(=O)NC2=CC=CC(=C2)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-acetylphenyl)-2-chloro-5-(diethylsulfamoyl)benzamide typically involves multiple steps. One common method starts with the acylation of 3-aminophenyl with acetic anhydride to form N-(3-acetylphenyl)amine. This intermediate is then subjected to chlorination using thionyl chloride to introduce the chloro substituent. The final step involves the sulfonation of the chlorinated intermediate with diethylsulfamoyl chloride under basic conditions to yield the target compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control of reaction conditions, higher yields, and reduced production costs. The purification of the final product is typically achieved through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The acetyl group in N-(3-acetylphenyl)-2-chloro-5-(diethylsulfamoyl)benzamide can undergo oxidation to form corresponding carboxylic acids.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro substituent can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
Chemistry: N-(3-acetylphenyl)-2-chloro-5-(diethylsulfamoyl)benzamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the development of new pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential antimicrobial and anti-inflammatory properties. It is used in assays to evaluate its efficacy against various bacterial and fungal strains.
Medicine: The compound is investigated for its potential therapeutic applications, including its role as an anti-cancer agent. Its ability to inhibit specific enzymes and pathways makes it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-(3-acetylphenyl)-2-chloro-5-(diethylsulfamoyl)benzamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. For example, its anti-cancer activity may be attributed to the inhibition of enzymes involved in cell proliferation and survival.
Comparison with Similar Compounds
- N-(3-acetylphenyl)-4-methylbenzenesulfonamide
- N-(3-acetylphenyl)benzamide
- N-(4-acetylphenyl)-4-methylbenzenesulfonamide
Comparison: N-(3-acetylphenyl)-2-chloro-5-(diethylsulfamoyl)benzamide is unique due to the presence of both chloro and diethylsulfamoyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit higher potency in certain biological assays and possess different pharmacokinetic profiles. The chloro substituent enhances its reactivity in substitution reactions, while the diethylsulfamoyl group contributes to its solubility and bioavailability.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
